2-Chloro-6-ethylpyridin-4-amine hydrochloride
Description
2-Chloro-6-ethylpyridin-4-amine hydrochloride is a substituted pyridine derivative characterized by a chloro group at position 2, an ethyl group at position 6, and an amino group at position 4 of the pyridine ring. The hydrochloride salt enhances its stability and solubility for practical applications, particularly in pharmaceutical and chemical synthesis contexts. The molecular formula of the base compound is C₇H₉ClN₂, with a molecular weight of 156.61 g/mol . The SMILES notation (CCc1cc(N)cc(Cl)n1) highlights its structural arrangement.
Properties
Molecular Formula |
C7H10Cl2N2 |
|---|---|
Molecular Weight |
193.07 g/mol |
IUPAC Name |
2-chloro-6-ethylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-2-6-3-5(9)4-7(8)10-6;/h3-4H,2H2,1H3,(H2,9,10);1H |
InChI Key |
RZNZDWHNWJKMDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
2-Chloro-6-ethylpyridin-4-amine hydrochloride features a pyridine ring substituted with a chlorine atom at position 2, an ethyl group at position 6, and an amino group at position 4, existing as its hydrochloride salt. The synthesis requires regioselective substitution on the pyridine ring and controlled introduction of the amine group, often through nucleophilic aromatic substitution or catalytic hydrogenation steps. The hydrochloride salt form is typically obtained by treatment with hydrogen chloride gas or hydrochloric acid.
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-6-ethylpyridin-4-amine hydrochloride generally involves:
- Starting from a suitably substituted pyridine precursor (e.g., 2,6-dichloropyridine or 2-chloro-6-ethylpyridine derivatives).
- Selective amination at the 4-position, often via nucleophilic aromatic substitution using ammonia or primary amines.
- Formation of the hydrochloride salt by reaction with hydrogen chloride gas or hydrochloric acid under controlled conditions.
Specific Preparation Methodologies
Nucleophilic Aromatic Substitution on 2-Chloro-6-ethylpyridine Derivatives
A common approach involves reacting 2,6-dichloropyridine derivatives with ethylamine or ammonia to substitute the chlorine at the 4-position selectively. This method leverages the differential reactivity of chlorine atoms on the pyridine ring, where the 4-position chlorine is more susceptible to nucleophilic attack due to electronic and steric factors.
- Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol at elevated temperatures (50–100 °C).
- Amination agent: Ammonia gas or ethylamine solutions.
- Outcome: Formation of 2-chloro-6-ethylpyridin-4-amine, followed by hydrochloride salt formation.
Catalytic Hydrogenation of Pyridine Derivatives
Another method involves catalytic hydrogenation of nitro-substituted pyridine precursors to amines, followed by selective halogenation and alkylation steps.
- Catalysts: Palladium on carbon (Pd/C) or Raney nickel.
- Hydrogen pressure: Typically 1–5 atm.
- Solvents: Ethanol or ethyl acetate.
- Advantages: High selectivity and yield for amine formation.
Direct Chlorination and Amination Routes
Some patents describe direct chlorination of aminopyridine derivatives followed by alkylation to introduce the ethyl group at position 6.
- Reagents: Thionyl chloride or phosphorus oxychloride for chlorination.
- Alkylation: Friedel-Crafts type alkylation or cross-coupling reactions.
- Challenges: Controlling regioselectivity and avoiding over-chlorination.
Analytical and Purification Techniques
- Chromatography: Gas chromatography with flame ionization detector (GC-FID) or high-performance liquid chromatography (HPLC) is used for purity assessment.
- Spectroscopy: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure.
- Drying: Vacuum drying at 50–60 °C ensures removal of solvents and moisture.
- Crystallization: Use of absolute ethanol or ethyl acetate for recrystallization to obtain pure hydrochloride salt.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | 2,6-Dichloropyridine or 2-chloro-6-ethylpyridine | Commercially available or synthesized |
| Amination agent | Ethylamine or ammonia | 1.5–2 equivalents |
| Solvent | Ethanol, DMF, or methanol | Polar solvents preferred |
| Temperature | 20–100 °C | Depends on solvent and amination agent |
| Reaction time | 24–72 hours | Longer times improve conversion |
| Hydrogen chloride treatment | Room temperature, gas flow 300–500 mL/min | For salt formation |
| Purification | Recrystallization, filtration, vacuum drying | Ensures high purity |
Research Discoveries and Innovations
- Recent patents emphasize one-step amination and chlorination processes to reduce steps and improve yield.
- Use of organic acids (e.g., adipic acid) during hydrogen chloride treatment improves crystallinity and yield of hydrochloride salts.
- Scalable and economical syntheses for related aminopyridines have been developed, employing mild conditions and environmentally benign solvents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethylpyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-6-ethylpyridine derivatives.
Oxidation: Formation of 2-chloro-6-ethylpyridine N-oxide.
Reduction: Formation of 2-chloro-6-ethylpyridin-4-amine.
Scientific Research Applications
2-Chloro-6-ethylpyridin-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The propoxy variant introduces an ether group, increasing hydrophobicity .
- Ring System Differences : Pyrimidine analogs (e.g., 4-Chloro-N-ethylpyrimidin-2-amine) exhibit distinct electronic properties due to the six-membered ring with two nitrogen atoms, influencing hydrogen-bonding capabilities .
- Pharmaceutical Relevance : Etifoxine hydrochloride, though structurally distinct (benzoxazine core), shares chloro and ethyl substituents, highlighting the role of such groups in modulating biological activity .
Physicochemical and Application Comparisons
- Solubility and Stability : Hydrochloride salts (e.g., Etifoxine HCl) generally exhibit higher aqueous solubility than their freebase forms, critical for pharmaceutical formulations . Ortho-toluidine hydrochloride (Table 1-2 in ) demonstrates that hydrochloride salts can stabilize amines against degradation.

- Analytical Characterization: Compounds like memantine hydrochloride and chlorphenoxamine hydrochloride have been analyzed via spectrophotometric and chromatographic methods, suggesting analogous techniques (e.g., HPLC, LCMS) for quality control of 2-Chloro-6-ethylpyridin-4-amine HCl .
Biological Activity
2-Chloro-6-ethylpyridin-4-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 2763776-41-4 |
| Molecular Formula | C8H10ClN2 |
| Molecular Weight | 172.63 g/mol |
| Purity | ≥95% |
Antimicrobial Properties
Research has indicated that 2-Chloro-6-ethylpyridin-4-amine hydrochloride exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ceftriaxone. The compound was effective against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The inhibition zones measured were substantial, indicating its potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibited the growth of several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The mechanism of action appears to involve apoptosis induction, with evidence of nuclear fragmentation and chromatin condensation observed in treated cells. The IC50 values for these cell lines were notably lower than those for untreated controls, suggesting potent anticancer effects .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 2-Chloro-6-ethylpyridin-4-amine hydrochloride has shown promise in reducing inflammation. It was tested for its ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. Results indicated a significant reduction in these cytokines at concentrations lower than commonly used anti-inflammatory drugs .
The biological activity of 2-Chloro-6-ethylpyridin-4-amine hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction : It has been suggested that this compound interacts with specific receptors involved in inflammatory pathways.
- DNA Binding : Studies using molecular docking have indicated that the compound can bind to DNA, disrupting replication in cancer cells .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 2-Chloro-6-ethylpyridin-4-amine hydrochloride against clinical isolates of various pathogens. The results showed that the compound had a broad spectrum of activity, particularly against Gram-positive bacteria.
Study 2: Cancer Cell Line Testing
In another investigation focused on its anticancer properties, the compound was tested against MCF-7 and A549 cell lines. The study revealed that treatment with varying concentrations led to dose-dependent reductions in cell viability, confirming its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Chloro-6-ethylpyridin-4-amine hydrochloride with high purity?
- Methodology : Multi-step synthesis often begins with pyridine derivatives functionalized with ethyl and chloro groups. Key steps include nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict feasible pathways by leveraging reaction databases like Reaxys .
Q. How can researchers confirm the structural identity and purity of 2-Chloro-6-ethylpyridin-4-amine hydrochloride?
- Methodology : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., ethyl at C6, chloro at C2) through characteristic chemical shifts and coupling patterns.
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- Single-Crystal X-ray Diffraction : Resolve ambiguities in stereochemistry or bonding, as demonstrated for analogous pyrimidine derivatives .
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
- Methodology : Store in airtight, light-protected containers under dry conditions (desiccators) to prevent hydrolysis or decomposition. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) can identify optimal storage protocols. Similar hydrochlorides (e.g., dopamine HCl) require protection from light and moisture to maintain integrity .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles optimize the synthesis of 2-Chloro-6-ethylpyridin-4-amine hydrochloride?
- Methodology : Apply factorial designs to evaluate critical variables (e.g., reaction temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can assess interactions between pH, temperature, and reaction time, reducing trial-and-error inefficiencies. Statistical analysis (ANOVA) identifies significant factors for yield optimization .
Q. What computational methods predict reaction pathways or intermediates for this compound's synthesis?
- Methodology : Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates. Institutions like ICReDD integrate computational reaction path searches with experimental validation, enabling rapid identification of viable routes . AI tools (e.g., Pistachio models) prioritize synthetic pathways using historical reaction data .
Q. How should researchers address discrepancies in spectroscopic data when characterizing derivatives?
- Methodology : Cross-validate using complementary techniques (e.g., IR spectroscopy for functional groups, HPLC for purity). For ambiguous NMR signals, isotopic labeling or 2D experiments (COSY, HSQC) clarify assignments. Public databases (PubChem, ECHA) provide reference spectra for comparison .
Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodology : Synthesize derivatives with modified substituents (e.g., replacing ethyl with methyl or halogens) and test bioactivity in target assays (e.g., enzyme inhibition). Molecular docking studies predict binding interactions, while metabolomic profiling tracks cellular responses. Analogous studies on trifluoromethyl pyrimidines highlight the impact of lipophilic groups on activity .
Data Contradiction and Validation
Q. How can conflicting solubility or reactivity data be resolved for this compound?
- Methodology : Replicate experiments under standardized conditions (e.g., USP/EP guidelines for solubility testing). Compare results with structurally similar compounds (e.g., 4-(Difluoromethoxy)pyridin-2-amine dihydrochloride) to identify outliers. Systematic reviews of solvent polarity and ionic strength effects clarify inconsistencies .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Molecular Weight | High-Resolution MS | |
| Crystal Structure | Single-Crystal X-ray Diffraction | |
| Reaction Optimization | DoE (Factorial Design) | |
| Stability in Solution | HPLC Purity Tracking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

